1H-indazole-4-carbaldehyde
Overview
Description
1H-Indazole-4-carbaldehyde is a heterocyclic organic compound that features an indazole ring system with an aldehyde functional group at the 4-position. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
1H-Indazole-4-carbaldehyde is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications . Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . Therefore, it can be inferred that this compound may also target similar biochemical pathways.
Mode of Action
Indazole derivatives are known to inhibit the activity of certain kinases, such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage. By inhibiting these kinases, indazole derivatives can potentially disrupt normal cell cycle progression and induce cell death .
Biochemical Pathways
Indazole derivatives are known to affect several biochemical pathways. For instance, they can inhibit phosphoinositide 3-kinase δ, which plays a key role in cell survival and proliferation . By inhibiting this kinase, indazole derivatives can potentially disrupt these processes and exert anti-cancer effects .
Result of Action
For instance, it may inhibit the activity of certain kinases, disrupt normal cell cycle progression, and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant . These reactions typically occur in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed:
Oxidation: 1H-Indazole-4-carboxylic acid.
Reduction: 1H-Indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
1H-Indazole-4-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
- 1H-Indazole-3-carbaldehyde
- 2H-Indazole-4-carbaldehyde
- 1H-Indole-3-carbaldehyde
Comparison: 1H-Indazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1H-indazole-3-carbaldehyde, the 4-position aldehyde group in this compound offers different reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
1H-indazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJXNCKSPFGQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665443 | |
Record name | 1H-Indazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669050-70-8 | |
Record name | 1H-Indazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669050-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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